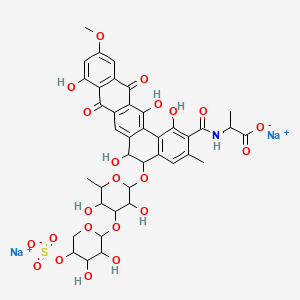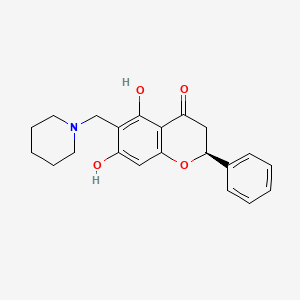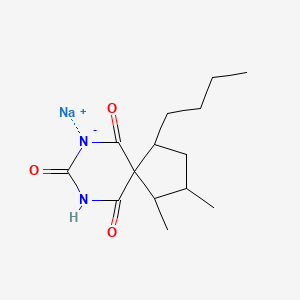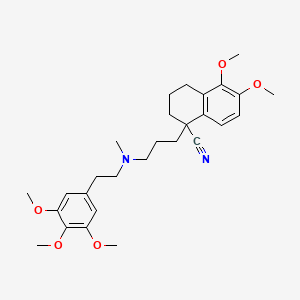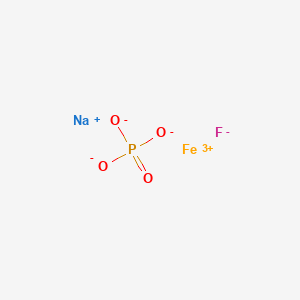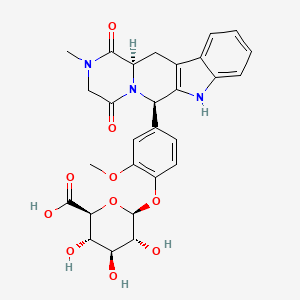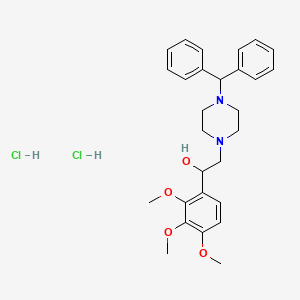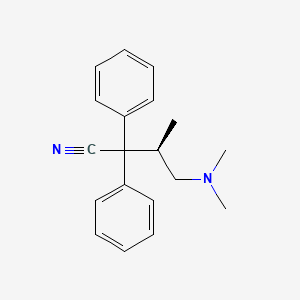
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile, (-)- is a synthetic organic compound known for its significant role as an intermediate in the synthesis of various pharmaceuticals. This compound is particularly notable for its analgesic and anesthetic properties, making it a valuable component in the development of pain management medications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile typically involves the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile. This reaction is carried out under anhydrous conditions to prevent the formation of unwanted byproducts. The process can be summarized as follows :
Reactants: 1-dimethylamino-2-chloropropane and diphenylacetonitrile.
Conditions: Anhydrous environment, typically using solvents like benzene or toluene.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced purification techniques to isolate the desired product from any isomeric byproducts .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in pain management.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile involves its interaction with specific molecular targets in the body. As an intermediate in the synthesis of isoamidone, it exerts its effects by binding to opioid receptors, thereby modulating pain perception pathways. The compound’s structure allows it to interact with these receptors effectively, leading to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-4-methyl-4-(dimethylamino)butyronitrile: An isomer with similar properties but different structural arrangement.
1-Dimethylamino-2-methyl-3,3-diphenylhexanone: Another compound used in pain management with a different molecular structure.
Uniqueness
2,2-Diphenyl-3-methyl-4-(dimethylamino)butyronitrile is unique due to its specific structural configuration, which allows it to be an effective intermediate in the synthesis of potent analgesics. Its ability to be synthesized without producing unwanted isomers makes it particularly valuable in pharmaceutical applications .
Properties
CAS No. |
7576-15-0 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3R)-4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C19H22N2/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3/t16-/m0/s1 |
InChI Key |
WDEAKMXEZRUYOK-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


